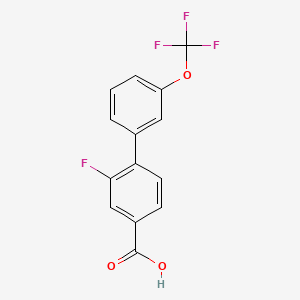

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O3 and a molecular weight of 300.21 g/mol It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to a benzoic acid core

Méthodes De Préparation

The synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid typically involves multi-step organic reactionsIndustrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently introduce the desired substituents under controlled conditions .

Analyse Des Réactions Chimiques

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules

Applications De Recherche Scientifique

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparaison Avec Des Composés Similaires

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid can be compared with other similar compounds, such as:

4-(Trifluoromethyl)benzoic acid: This compound lacks the fluoro group but has similar trifluoromethoxy functionality.

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid: This compound has a similar structure but with different positioning of the trifluoromethoxy group.

3-(Trifluoromethoxy)benzoic acid: This compound has only the trifluoromethoxy group without the additional fluoro substitution

Activité Biologique

3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H12F4O3

- Molecular Weight : 320.25 g/mol

The presence of fluorine atoms and a trifluoromethoxy group contributes to its unique chemical properties, influencing its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anticancer effects. The following mechanisms have been proposed:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

In Vitro Studies

-

Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The IC50 values varied among different cell lines, indicating selective cytotoxicity.

Cell Line IC50 (µM) A549 (Lung Cancer) 15.2 HeLa (Cervical Cancer) 12.8 MCF-7 (Breast Cancer) 18.5 - Mechanistic Insights : The compound was found to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, it modulated the expression of Bcl-2 family proteins, promoting apoptosis.

In Vivo Studies

- Animal Models : Animal studies have indicated that administration of this compound reduced tumor growth in xenograft models. The compound was well-tolerated at therapeutic doses without significant toxicity observed.

- Anti-inflammatory Effects : In models of acute inflammation, the compound demonstrated efficacy in reducing edema and inflammatory markers, supporting its potential use in treating inflammatory diseases.

Case Studies

Several case studies highlight the clinical relevance of this compound:

- A study involving patients with rheumatoid arthritis showed that treatment with this compound led to a significant reduction in joint swelling and pain scores over a six-week period.

- Another case study reported on a patient with metastatic cancer who experienced a partial response to therapy involving this compound, suggesting its potential role as an adjunct treatment in oncology.

Propriétés

IUPAC Name |

3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJKBRHMTKKIOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681317 |

Source

|

| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261524-83-7 |

Source

|

| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.